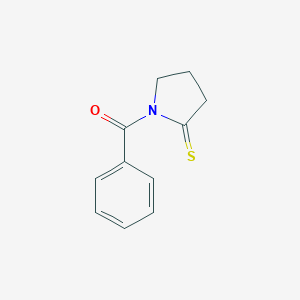
1-Benzoylpyrrolidine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzoylpyrrolidine-2-thione, also known as 2-Thiohydantoin, is a heterocyclic organic compound that has been widely used in scientific research for its unique properties. This compound has a molecular formula of C10H9NOS and a molecular weight of 191.25 g/mol. It has a white crystalline appearance and a melting point of 175-177°C. In
Mécanisme D'action
The mechanism of action of 1-Benzoylpyrrolidine-2-thione is not yet fully understood. However, studies have suggested that this compound may exert its effects through a variety of mechanisms, including the inhibition of oxidative stress, the modulation of cellular signaling pathways, and the induction of apoptosis.
Effets Biochimiques Et Physiologiques
Studies have shown that 1-Benzoylpyrrolidine-2-thione has a variety of biochemical and physiological effects. This compound has been shown to exhibit antioxidant activity, which may help to protect cells from oxidative damage. Additionally, 1-Benzoylpyrrolidine-2-thione has been shown to have antimicrobial properties, which may make it useful in the treatment of bacterial infections. This compound has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Benzoylpyrrolidine-2-thione in lab experiments is that it is relatively easy to synthesize and obtain in high yields. Additionally, this compound has a wide range of potential applications in scientific research. However, one limitation of using this compound is that its mechanism of action is not yet fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on 1-Benzoylpyrrolidine-2-thione. One area of research could focus on further elucidating the compound's mechanism of action, which could help to identify new potential applications for this compound. Additionally, research could focus on exploring the use of this compound in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Finally, research could focus on developing new synthesis methods for this compound, which could help to make it more widely available for scientific research.
Méthodes De Synthèse
1-Benzoylpyrrolidine-2-thione can be synthesized through a variety of methods. One common method involves the reaction of benzoyl isothiocyanate with pyrrolidine. Another method involves the reaction of benzoyl chloride with thiourea, followed by treatment with pyrrolidine. The synthesis of 1-Benzoylpyrrolidine-2-thione is a relatively straightforward process, and the compound can be obtained in high yields.
Applications De Recherche Scientifique
1-Benzoylpyrrolidine-2-thione has been used in a wide variety of scientific research applications. It has been studied for its potential use as a photochromic material, as well as for its antioxidant and antimicrobial properties. Additionally, this compound has been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Numéro CAS |
147354-42-5 |
|---|---|
Nom du produit |
1-Benzoylpyrrolidine-2-thione |
Formule moléculaire |
C11H11NOS |
Poids moléculaire |
205.28 g/mol |
Nom IUPAC |
phenyl-(2-sulfanylidenepyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C11H11NOS/c13-11(9-5-2-1-3-6-9)12-8-4-7-10(12)14/h1-3,5-6H,4,7-8H2 |
Clé InChI |
WALPPOPBOGVCTR-UHFFFAOYSA-N |
SMILES |
C1CC(=S)N(C1)C(=O)C2=CC=CC=C2 |
SMILES canonique |
C1CC(=S)N(C1)C(=O)C2=CC=CC=C2 |
Synonymes |
2-Pyrrolidinethione, 1-benzoyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



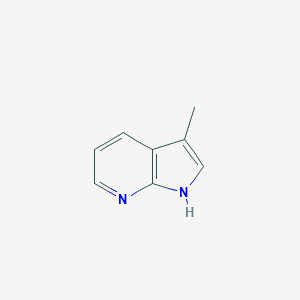
![2-Ethenyl-4-methyl-1-oxaspiro[2.4]heptane](/img/structure/B138287.png)

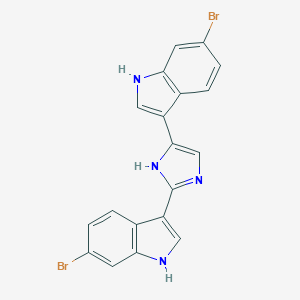
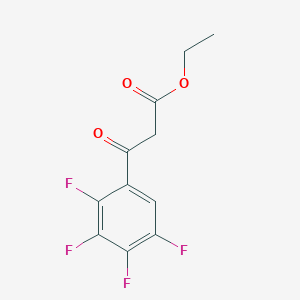

![2-Propan-2-yl-1-azabicyclo[2.2.2]octane](/img/structure/B138307.png)
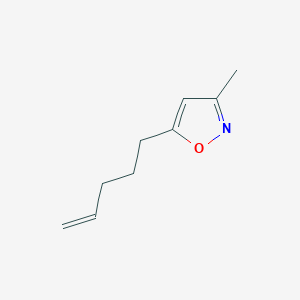

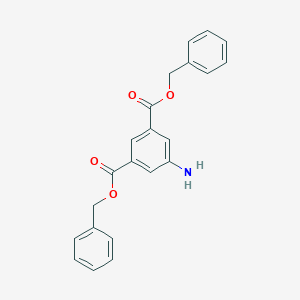
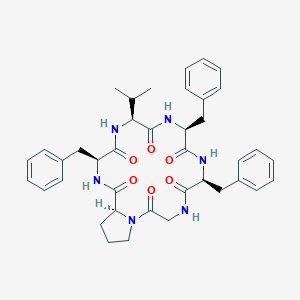
![5-(4-Methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-4-ol N,N-dimethylcarbamate](/img/structure/B138319.png)
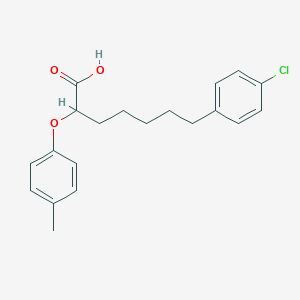
![Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-nitrobenzoate](/img/structure/B138325.png)